molecular formula C12H16 B14492412 2-propyl-2,3-dihydro-1H-indene CAS No. 64624-93-7

2-propyl-2,3-dihydro-1H-indene

Cat. No.: B14492412
CAS No.: 64624-93-7
M. Wt: 160.25 g/mol
InChI Key: XEPQYXJWUNNVME-UHFFFAOYSA-N
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Description

2-propyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indanes. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a propyl group attached to the second carbon of the cyclopentane ring. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon produces the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of indene. This process is carried out under controlled conditions using a catalyst such as palladium on carbon. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of indene to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-propyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-propyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-2,3-dihydro-1H-indene is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity. This structural feature makes it distinct from other indane derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

64624-93-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2-propyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-7,10H,2,5,8-9H2,1H3

InChI Key

XEPQYXJWUNNVME-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=CC=CC=C2C1

Origin of Product

United States

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